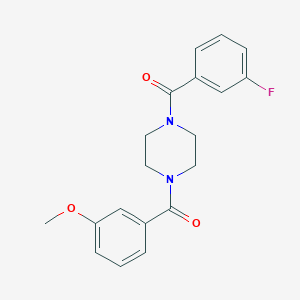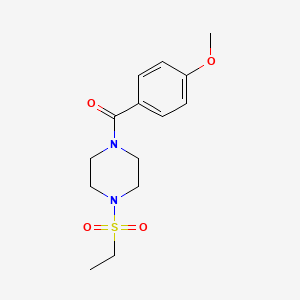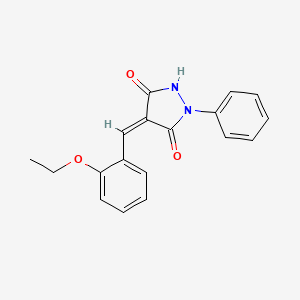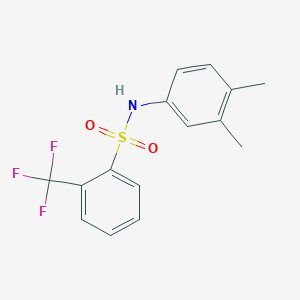![molecular formula C17H18N2O4S2 B5578769 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)
1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis Synthesis of similar compounds involves key reactions like the Pfitzinger reaction, as demonstrated in the synthesis of related quinoline derivatives. This method can be adapted for the synthesis of indoline compounds by reacting suitable precursors under controlled conditions. The process may involve steps like decarboxylation and amination to build the desired scaffold (Kravchenko et al., 2006).
Molecular Structure Analysis The molecular structure of indoline derivatives is characterized by the indoline ring, which can be substituted with various functional groups to impart different properties. Structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques help determine the positions and nature of various substituents on the indoline framework (Janakiramudu et al., 2017).
Chemical Reactions and Properties Indoline derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo electrophilic substitution, nucleophilic addition, and cyclization reactions, which allow for the introduction of different functional groups and the formation of complex structures. These reactions are pivotal for the modification and functionalization of the indoline ring to obtain compounds with desired chemical properties (Yoo & Chang, 2008).
Physical Properties Analysis The physical properties of indoline derivatives, such as melting point, boiling point, and solubility, depend significantly on their molecular structure. The introduction of sulfonyl and morpholino groups can influence these properties, affecting their behavior in different environments and their suitability for various applications (García Ruano et al., 2008).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, of indoline derivatives are also influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards acids, bases, and other reagents. These properties are crucial for understanding the compound's behavior in chemical reactions and for designing new synthetic routes (Lu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
The indole alkaloids, inspired by their wide range of bioactivities, have spurred the development of new methods for indole synthesis, indirectly highlighting the significance of related structures such as 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline. The classification of indole synthesis routes provides a framework for understanding how such structures can be synthesized and modified for potential applications in drug discovery and development (Taber & Tirunahari, 2011).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, including medicine and pharmacy. Methods used to determine antioxidant activity, such as the ORAC and DPPH tests, are vital for assessing the potential antioxidative properties of compounds, including those related to 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline (Munteanu & Apetrei, 2021).
Plant Stress Resistance
Research into organic osmolytes like glycine betaine and proline, which help plants resist abiotic stresses, may provide insights into how similar structures, including 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline, could be applied in agriculture to enhance crop resilience against environmental stressors (Ashraf & Foolad, 2007).
Enzyme Inhibition for Pesticide Detection
Nanomaterial-based sensors using enzymes like acetylcholinesterase for detecting organophosphorus pesticides highlight the potential for compounds like 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline to be used in environmental monitoring and safety applications (Periasamy, Umasankar, & Chen, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-17(19-6-5-13-3-1-2-4-15(13)19)16-11-14(12-24-16)25(21,22)18-7-9-23-10-8-18/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICIIDQYIJBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

